Nicotyrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOJXFXERAMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075048 | |
| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-19-4 | |
| Record name | Nicotyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Nicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Formation of Nicotyrine
Natural Occurrence and Biosynthesis in Plants
While nicotyrine is found in tobacco, it is not a primary product of the plant's fundamental biosynthetic machinery but rather a secondary derivative of the much more abundant nicotine (B1678760).
This compound is classified as a minor tobacco alkaloid, meaning it is present in tobacco products in significantly lower quantities than the principal alkaloid, nicotine. wikipedia.orgnih.gov Nicotine typically constitutes about 95% of the total alkaloid content in commercial cigarette tobacco. nih.gov Some research suggests that minor alkaloids like this compound may arise from bacterial action or oxidation during the curing and processing of tobacco leaves, rather than through direct biosynthetic processes in the living plant. nih.gov Its presence has also been detected in e-liquids at the start of stability studies, which could indicate it originated from the tobacco plant extract used or formed during product storage before analysis. mdpi.com
The formation of this compound is intrinsically linked to the biosynthesis of nicotine in the tobacco plant, Nicotiana tabacum. Nicotine itself is synthesized primarily in the plant's roots and then transported to the leaves. nih.govnih.govresearchgate.net The nicotine molecule is constructed from two primary precursors, which are formed via separate pathways:
The Pyridine (B92270) Pathway : This pathway produces nicotinic acid, which forms the pyridine ring of the nicotine molecule. numberanalytics.com Key enzymes in this process include aspartate oxidase (AO), quinolinate synthase (QS), and quinolinate phosphoribosyltransferase (QPT). nih.govnih.govresearchgate.net
The Pyrrolidine (B122466) Pathway : This pathway generates the N-methylpyrrolinium salt, which forms the pyrrolidine ring. numberanalytics.com This process starts with the amino acid ornithine and involves enzymes such as ornithine decarboxylase (ODC) and putrescine N-methyltransferase (PMT). numberanalytics.com
Nicotine synthase then catalyzes the condensation of these two precursors to form nicotine. numberanalytics.com this compound is not a direct product of this core pathway but is instead a derivative formed from the subsequent chemical alteration of the nicotine molecule.
Direct enzymatic pathways within the living Nicotiana plant dedicated to producing this compound have not been extensively characterized. The prevailing evidence suggests that this compound is primarily a degradation product of nicotine. nih.gov This transformation can occur during the post-harvest processing of tobacco leaves, such as curing and fermentation. During these stages, microbial activity can play a role in altering the chemical composition of the leaves. For instance, studies on cigar tobacco fermentation have shown that nicotine degradation products, including this compound, are significantly associated with the presence of bacteria from the Bacillus and Oceanobacillus genera. frontiersin.org This indicates a biotic pathway for this compound formation mediated by microbial enzymes during fermentation. frontiersin.org
Abiotic and Biotic Formation Pathways
The conversion of nicotine to this compound is significantly influenced by abiotic factors, particularly heat and oxygen exposure. These pathways are highly relevant in the context of tobacco consumption and the use of electronic nicotine delivery systems (ENDS).
This compound is readily formed from nicotine through catalytic dehydrogenation, a chemical reaction that involves the removal of hydrogen. wikipedia.org This process is driven by heat (pyrolysis) and is a key transformation that occurs during both the smoking of conventional cigarettes and the vaping of e-cigarettes. nih.govnih.gov
Research indicates that the temperature at which nicotine is heated significantly impacts the efficiency of its conversion to this compound.
The optimal temperature range for the thermal degradation of nicotine into this compound is between 200°C and 550°C. nih.govresearchgate.net
The coil temperatures in e-cigarettes often fall within this ideal range (typically 200°C to 300°C), making them particularly efficient at generating this compound. nih.govnih.govresearchgate.net
In contrast, the burning temperature of a conventional cigarette is much higher (around 900°C), which is less favorable for this compound formation. nih.govnih.gov
Consequently, e-cigarette aerosol can contain significantly more this compound per unit of nicotine compared to the smoke from a traditional cigarette. nih.govresearchgate.net Studies have found that e-cigarette vaping can generate 2 to 63 times more this compound per unit of nicotine emission than conventional smoking. nih.gov The concentration of this compound in the aerosol of fresh e-liquids can range from 1.1% to 12.9% of the nicotine levels, influenced by factors such as heating temperature and the ratio of propylene (B89431) glycol to vegetable glycerin in the e-liquid. nih.gov
| Formation Pathway | Process | Key Factor | Typical Temperature Range | Context | Finding |
|---|---|---|---|---|---|
| Dehydrogenation | Pyrolysis (Heating) | Temperature | 200-550°C (Optimal) | E-Cigarette Vaping | E-cigarette coil temperatures (200-300°C) are favorable for this compound formation, leading to higher concentrations in aerosol compared to cigarette smoke. nih.govnih.govresearchgate.net |
| Dehydrogenation | Pyrolysis (Heating) | Temperature | ~900°C | Conventional Cigarette Smoking | High combustion temperature is less optimal for this compound formation. nih.govnih.gov |
| Oxidation | Exposure to Air | Time, Oxygen | Ambient | E-Liquid Storage | The this compound/nicotine ratio in e-liquids increases over time with air exposure. nih.govresearchgate.net One study noted an increase from 0.03-0.04 to 0.08-0.09 after 65 days. nih.gov |
| Microbial Action | Fermentation | Microorganisms | Ambient/Controlled | Tobacco Curing | Bacteria like Bacillus altitudinis can degrade nicotine to this compound during the fermentation of cigar leaves. frontiersin.org |
This compound also forms through the gradual oxidation of nicotine when it is exposed to air. wikipedia.orgnih.govresearchgate.net This is a common occurrence in e-liquids, especially after a bottle has been opened. nih.govresearchgate.net The practice of "steeping," where users periodically open and reseal e-liquid containers to age them, can accelerate this oxidation process. nih.gov
Studies have quantified this degradation. For example, freshly made e-liquids may have a this compound-to-nicotine ratio of 0.01–0.02. nih.gov However, research has shown that exposing e-liquids to air can cause this ratio to increase significantly over time. One study reported that the ratio in an e-liquid with tobacco flavor increased from approximately 0.03-0.04 to 0.08-0.09 after being exposed to air for 65 days. nih.gov Another report confirmed that the fraction of nicotine oxidized to this compound in commercially available e-liquid refill bottles increases steadily for at least 55 days after being opened. researchgate.net
Microbial Biotransformation of Nicotine to this compound
The microbial metabolism of nicotine is a widely studied field, with numerous bacteria capable of utilizing the alkaloid as a sole source of carbon, nitrogen, and energy. nih.govnih.gov While many microbial pathways, such as the well-documented pyridine and pyrrolidine pathways, lead to the complete degradation of the nicotine molecule, certain microorganisms facilitate a more direct biotransformation, converting nicotine into other related alkaloids. beilstein-journals.orgnih.govnih.gov One such transformation is the conversion of nicotine to this compound, a dehydrogenated derivative. This process typically occurs through alternative or incomplete metabolic pathways.
Research has identified specific bacterial strains that produce this compound from nicotine. The bacterium Pseudomonas sp. HF-1, which was first isolated from soil contaminated with tobacco waste, is a notable example. nih.gov This strain is capable of following three distinct and incomplete pyrrolidine pathways, one of which results in the formation of this compound. nih.gov This particular metabolic route is significant because, unlike complete degradation pathways that break down nicotine into compounds for the tricarboxylic acid (TCA) cycle, the conversion to this compound represents a terminal transformation. researchgate.net
The formation of this compound is also a documented outcome of the tobacco fermentation process, driven by the microbial communities present on the leaves. Studies on the fermentation of cigar tobacco have revealed a significant correlation between the presence of bacteria from the Bacillus and Oceanobacillus genera and the production of nicotine degradation products, including this compound and myosmine (B191914). frontiersin.org Inoculation of tobacco leaves with specific strains, such as Bacillus altitudinis, has been shown to effectively enhance the fermentation process, leading to a reduction in nicotine and a corresponding increase in this compound. frontiersin.org
The following table summarizes key research findings on microorganisms involved in the biotransformation of nicotine to this compound.
Table 1: Microorganisms Involved in this compound Formation from Nicotine
| Microorganism | Pathway / Process | Key Research Finding | Citation(s) |
|---|---|---|---|
| Pseudomonas sp. HF-1 | Incomplete Pyrrolidine Pathway | Follows one of three incomplete pathways to convert nicotine directly to this compound. | nih.govresearchgate.net |
| Bacillus genus | Tobacco Fermentation | Presence is significantly correlated with the formation of this compound during the fermentation of cigar tobacco leaves. | frontiersin.org |
Compound Reference
The following table lists the chemical compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Nicotine |
| This compound |
Metabolic Fate and Biotransformation of Nicotyrine
Mammalian Metabolism of Nicotyrine
The mammalian metabolism of this compound primarily involves oxidative processes, leading to a variety of metabolites. In vivo and in vitro studies have elucidated the key pathways and enzymatic systems responsible for its biotransformation.
In vivo studies, particularly in New Zealand white rabbits, have been instrumental in characterizing the metabolic fate of this compound. researchgate.netresearchgate.net Following administration, urine analysis has revealed a profile of several metabolites, indicating that this compound undergoes extensive biotransformation. nih.gov The primary route of metabolism involves the oxidation of the pyrrole (B145914) ring, leading to the formation of various hydroxylated and rearranged products. researchgate.netresearchgate.net These studies have been crucial in identifying the major and minor metabolites excreted, providing a foundational understanding of how the mammalian system processes this compound. researchgate.netnih.gov
The metabolic conversion of this compound in rabbits leads to several identifiable products. Among the key metabolites are 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, also known as 5-hydroxycotinine, and cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, which is cis-3'-hydroxycotinine. researchgate.netresearchgate.net While 5-hydroxycotinine is found in low concentrations, cis-3'-hydroxycotinine has been identified as the major urinary metabolite of this compound. researchgate.netresearchgate.net This is noteworthy as it is the diastereoisomer of the main urinary metabolite of (S)-nicotine. researchgate.netresearchgate.net The identification of these compounds has been essential in piecing together the metabolic puzzle of this compound.
Below is an interactive data table summarizing the key metabolites of this compound identified in mammalian systems.
| Metabolite Name | Common Name | Major/Minor |
| cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | cis-3'-hydroxycotinine | Major |
| 5-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | 5-hydroxycotinine | Minor |
| 2-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one | - | Minor |
The oxidation of this compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP2A6, the main enzyme responsible for nicotine (B1678760) metabolism in humans, and the extrahepatic enzyme CYP2A13, have been implicated in the metabolism of this compound. nih.govnih.gov These enzymes facilitate the initial oxidative attack on the this compound molecule, a critical step that initiates its biotransformation cascade. nih.gov It has been noted that this compound can also act as an inhibitor of CYP2A6, which may have implications for the metabolism of nicotine itself. researchgate.net
The metabolic pathway of this compound is proposed to proceed through several unstable intermediates. A key postulated intermediate is 2-hydroxy-β-nicotyrine, which is thought to be generated by cytochrome P450-catalyzed oxidation. researchgate.netresearchgate.net This intermediate is believed to be in equilibrium with a reactive arene oxide. nih.gov The initial oxidation of the electron-rich pyrrole moiety of this compound by cytochrome P450 enzymes is thought to produce an unstable epoxide. nih.gov This epoxide can then rearrange to form various pyrrolinone metabolites. nih.govplos.org In vitro studies with rabbit lung and liver microsomal preparations have demonstrated the NADPH-dependent oxidation of β-nicotyrine to a mixture of chemically labile pyrrolinones. nih.govplos.org
There is evidence to suggest that the metabolism of this compound can lead to the formation of chemically reactive intermediates. nih.gov The autoxidation of metabolites, such as the pyrrolinones derived from this compound, may proceed through radical intermediates. researchgate.netnih.gov This process has been of toxicological interest due to the potential for these reactive species to interact with cellular macromolecules. nih.gov The generation of these reactive intermediates underscores the possibility of bioactivation pathways in this compound metabolism, which could contribute to the biological effects associated with tobacco use. nih.gov
Microbial Degradation and Biotransformation of this compound
The biotransformation of nicotine and related alkaloids is not limited to mammalian systems; various microorganisms are also capable of degrading these compounds. scispace.comnih.gov While much of the research has focused on nicotine, this compound has been identified as an intermediate in some microbial degradation pathways. scispace.com Bacteria from the genera Pseudomonas and Arthrobacter are well-known for their ability to utilize nicotine as a source of carbon and nitrogen. oup.com In some Pseudomonas species, the degradation of nicotine proceeds through a pyrrolidine (B122466) pathway where this compound can be one of the metabolites formed. scispace.com Similarly, some fungi have been shown to metabolize nicotine through demethylation pathways, which can also involve this compound as an intermediate. scispace.comnih.gov The ability of these microbes to transform this compound highlights their potential role in the environmental fate of tobacco alkaloids and their potential application in bioremediation. nih.govscispace.com One study noted that a reductase of possible bacterial origin could be involved in the formation of cis-3-hydroxycotinine from a pyrrolinone intermediate of this compound metabolism.
Role in Nicotine Degradation Pathways in Bacteria (e.g., Pseudomonas species, Arthrobacter species)
Bacteria have evolved sophisticated pathways to utilize nicotine as a sole source of carbon and nitrogen. researchgate.net The two most extensively studied pathways are the pyrrolidine pathway, characteristic of Gram-negative bacteria like Pseudomonas species, and the pyridine (B92270) pathway, found in Gram-positive bacteria such as Arthrobacter species. nih.govnih.gov
In the context of these primary nicotine degradation pathways, this compound is not typically considered a direct or major intermediate. The degradation of nicotine by bacteria like Pseudomonas putida and Arthrobacter nicotinovorans proceeds through a series of enzymatic steps that modify the pyrrolidine or pyridine rings directly from the nicotine molecule. nih.govresearchgate.net
Pseudomonas species (Pyrrolidine Pathway): This pathway begins with the oxidation of the pyrrolidine ring of nicotine. nih.govplos.org Key intermediates include N-methylmyosmine, pseudooxynicotine, and 3-succinoylpyridine (SP). plos.org The pathway focuses on opening the pyrrolidine ring first, a process that does not involve the formation of this compound.
Arthrobacter species (Pyridine Pathway): This pathway initiates with the hydroxylation of the pyridine ring at the 6-position to form 6-hydroxy-L-nicotine. nih.govnih.gov Subsequent enzymatic reactions lead to the opening of the pyridine ring. researchgate.net this compound is not a recognized intermediate in this well-established catabolic sequence.
While this compound is not a central metabolite in these known pathways, its structural similarity to nicotine means it can potentially be acted upon by the same microbial systems, though this is not its primary role in the natural degradation sequence of nicotine. Some research has also identified hybrid pathways that combine elements of both the pyridine and pyrrolidine pathways. nih.govfrontiersin.org
Enzymatic Mechanisms of Microbial this compound Transformation
The enzymatic machinery that bacteria use to degrade nicotine is specialized and efficient. Although this compound is not a primary intermediate, the enzymes from these pathways are capable of transforming a variety of pyridine-containing substrates.
The initial enzymatic attack on the nicotine molecule dictates the subsequent metabolic route:
In the Pyridine Pathway , the key initiating enzyme is nicotine dehydrogenase , a molybdenum-containing enzyme that hydroxylates the pyridine ring. nih.govresearchgate.net
In the Pyrrolidine Pathway , the initial step is catalyzed by nicotine oxidoreductase (also known as nicotine oxidase), which oxidizes the pyrrolidine ring. nih.gov In P. putida S16, two such enzymes, NicA1 and NicA2, have been identified. nih.gov
While direct studies on the enzymatic transformation of this compound by these specific bacterial enzymes are not extensively detailed in the primary degradation pathways, the broad substrate specificity of some microbial enzymes suggests they could potentially modify this compound. The transformation would likely involve hydroxylation or oxidation reactions similar to those observed for nicotine.
| Bacterial Genus | Pathway Name | Key Initial Enzyme | Initial Reaction on Nicotine |
| Arthrobacter | Pyridine Pathway | Nicotine Dehydrogenase | Hydroxylation of the pyridine ring |
| Pseudomonas | Pyrrolidine Pathway | Nicotine Oxidoreductase | Oxidation of the pyrrolidine ring |
Comparative Studies of Microbial vs. Mammalian Metabolism
The metabolic processing of this compound differs substantially between microbes and mammals, highlighting a fundamental divergence in biochemical strategies. Mammalian metabolism primarily involves detoxification and preparation for excretion, whereas microbial metabolism is geared towards catabolism for energy and biomass. nih.gov
Mammalian Metabolism: In mammals, the biotransformation of β-nicotyrine is primarily handled by the cytochrome P450 monooxygenase system in the liver. acs.orgmdpi.com Studies in rabbits have shown that β-nicotyrine is metabolized into several products. The major urinary metabolite is cis-3′-hydroxycotinine. acs.orgacs.orgnih.gov Other minor metabolites include 5-hydroxycotinine. acs.orgnih.gov
The proposed pathway involves the cytochrome P450-mediated formation of a 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole intermediate. acs.orgacs.orgresearchgate.net This unstable intermediate undergoes autoxidation and subsequent reduction of a carbon-carbon double bond to yield the final products. acs.orgnih.gov This pathway is fundamentally oxidative and does not involve ring cleavage for energy production.
Microbial Metabolism: As discussed, microbial degradation of related compounds like nicotine involves complete catabolism, where the molecule is broken down to be used as a source of carbon and nitrogen. researchgate.net The enzymatic reactions involve dehydrogenases, oxidases, and hydrolases that systematically dismantle the heterocyclic rings. nih.gov For instance, the pyridine pathway in Arthrobacter ultimately cleaves the pyridine ring. researchgate.net
This comparison reveals two distinct purposes of metabolism: detoxification in mammals versus nutrient acquisition in bacteria.
| Feature | Microbial Metabolism (of Nicotine/Related Alkaloids) | Mammalian Metabolism (of this compound) |
| Primary Organism | Pseudomonas, Arthrobacter species | Mammals (e.g., rabbits) |
| Primary Goal | Catabolism for carbon/nitrogen source | Detoxification and excretion |
| Key Enzymes | Nicotine Dehydrogenase, Nicotine Oxidoreductase | Cytochrome P450 (CYP2A6) |
| Primary Reaction | Ring hydroxylation and cleavage | Oxidation, hydroxylation |
| Major Metabolites | 6-hydroxynicotine, 3-succinoylpyridine (from nicotine) | cis-3′-hydroxycotinine, 5-hydroxycotinine |
| End Result | Complete degradation of the molecule | Formation of more polar, excretable metabolites |
Pharmacological and Toxicological Investigations of Nicotyrine
Enzyme Inhibition Studies
Research has focused extensively on nicotyrine's ability to inhibit cytochrome P450 enzymes, which are crucial for metabolizing a wide range of substances, including nicotine (B1678760).
This compound has been identified as a potent inhibitor of both CYP2A6 and CYP2A13, two highly similar enzymes. nih.gov CYP2A6 is the primary enzyme responsible for the metabolism of nicotine in humans, while the extrahepatic enzyme CYP2A13 also contributes to nicotine metabolism and is noted for its role in activating certain tobacco-specific carcinogens. nih.gov
Studies have demonstrated that β-nicotyrine, an isomer of this compound, is a more potent inhibitor of CYP2A13 than of CYP2A6. nih.gov Reported inhibition constant (Kᵢ) values vary across studies, but consistently show potent inhibition. One study reported a Kᵢ value of 1.07 μM for CYP2A6 and a significantly lower Kᵢ of 0.17 μM for CYP2A13, indicating stronger inhibition of the latter. nih.gov Another investigation found a Kᵢ value of 0.37 μM for β-nicotyrine against CYP2A6. drugbank.com Other reported Kᵢ values are 7.5 ± 2.9 μM for CYP2A6 and 5.6 ± 0.86 μM for CYP2A13. wikipedia.org
| Enzyme | Reported Kᵢ (μM) | Source |
|---|---|---|
| CYP2A6 | 1.07 | nih.gov |
| 0.37 | drugbank.com | |
| 7.5 ± 2.9 | wikipedia.org | |
| CYP2A13 | 0.17 | nih.gov |
| 5.6 ± 0.86 | wikipedia.org |
Beyond simple competitive inhibition, β-nicotyrine has been characterized as a mechanism-based inactivator of CYP2A6. nih.govdrugbank.com This means that the enzyme metabolizes β-nicotyrine into a reactive product that then irreversibly binds to and inactivates the enzyme. nih.gov The kinetic parameters for this inactivation have been determined as a maximal rate of inactivation (kᵢₙₐ꜀ₜ) of 0.61 min⁻¹ and an inactivation constant (Kᵢ₍ᵢₙₐ꜀ₜ₎) of 106 μM. nih.gov This inactivation is believed to be due to modification of the apo-protein rather than the heme group. nih.gov
Interestingly, while β-nicotyrine is a mechanism-based inactivator of CYP2A6, it does not inactivate CYP2A13, despite being a potent inhibitor of it. nih.govnih.gov This differential effect is also observed with menthofuran, another potent mechanism-based inactivator of CYP2A6 that does not inactivate CYP2A13. nih.gov
When compared to other nicotine-related alkaloids, β-nicotyrine stands out as a particularly potent inhibitor of human CYP2A6. drugbank.com In a study evaluating 14 different nicotine-related compounds, β-nicotyrine demonstrated significantly greater potency than nicotine itself. drugbank.com While alkaloids like myosmine (B191914), S-(-)-nornicotine, and S-cotinine had Kᵢ values ranging from 20 μM to over 300 μM, β-nicotyrine's inhibition was considerably stronger. drugbank.com Its potency was also greater than that of other relatively potent inhibitors like S-(-)-anatabine and S-(-)-anabasine. drugbank.com
| Compound | Inhibition Constant (Kᵢ) in μM |
|---|---|
| β-Nicotyrine | 0.37 |
| S-(-)-Anatabine | 3.8 |
| S-(-)-Nicotine | 4.4 |
| S-(-)-Anabasine | 5.4 |
| 2,3'-Bipyridyl | 7.7 |
| Myosmine | >20 |
| S-(-)-Nornicotine | >20 |
The potent inhibition of CYP2A6 by this compound has direct implications for nicotine metabolism and clearance. wikipedia.org Since CYP2A6 is responsible for 70-80% of nicotine's conversion to cotinine (B1669453), inhibiting this enzyme slows down this metabolic process. oaepublish.com This leads to delayed nicotine clearance from the body, which prolongs the systemic exposure to nicotine. nih.gov A slower rate of nicotine metabolism has been associated with reduced smoking, as individuals can maintain desired nicotine levels with less frequent tobacco use. nih.govoaepublish.com Therefore, the presence of this compound, such as in e-liquids where it can form from nicotine degradation, may slow nicotine metabolism and prolong its effects. wikipedia.orgnih.gov
Interactions with Neurotransmitter Systems
This compound also interacts with the cholinergic system, specifically the nicotinic acetylcholine (B1216132) receptors, which are the primary targets of nicotine in the brain.
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for various physiological processes, including cognition and reward. nih.gov The α4β2 receptor subtype is the most abundant high-affinity nAChR in the brain and is a major target for nicotine. nih.gov
Research into β-nicotyrine's interaction with these receptors shows that it has a discernible, though weaker, effect compared to nicotine. In vitro studies have found that β-nicotyrine exhibits a binding affinity and efficacy at the α4β2 nAChR subtype that is similar to nornicotine. nih.gov Specifically, its efficacy was determined to be approximately 50% of that of nicotine. nih.gov This indicates that while this compound can bind to and activate these key receptors, its ability to elicit a response is substantially lower than that of nicotine.
Effects on Dopaminergic Pathways and Related Mechanisms
Nicotine, a primary psychoactive component in tobacco, exerts its reinforcing effects largely by interacting with the brain's dopaminergic system. nih.gov It binds to nicotinic acetylcholine receptors (nAChRs) on dopamine-releasing neurons in the ventral tegmental area (VTA), leading to an increased release of dopamine (B1211576) in the nucleus accumbens and prefrontal cortex. nih.govyoutube.comyoutube.com This activation of the mesolimbic dopamine pathway is strongly associated with reward, motivation, and addiction. youtube.com The primary nAChR subtype involved in these effects is the α4β2 receptor. pharmgkb.orgnih.gov
While direct research on this compound's independent effects on dopaminergic pathways is less extensive than for nicotine, its interaction with relevant receptors provides insight into its potential mechanisms. In vitro studies have shown that β-nicotyrine exhibits binding affinity and efficacy at the α4β2 nicotinic receptor subtype. nih.govbiorxiv.org Specifically, its efficacy is approximately 50% of that of nicotine, comparable to the efficacy of nornicotine. nih.govbiorxiv.org Given that the activation of α4β2 nAChRs is a key step in triggering dopamine release, this compound's activity as a partial agonist at these sites suggests it can modulate dopaminergic neuron activity, albeit likely to a lesser extent than nicotine. nih.govpharmgkb.org
Investigations into Specific Biological Activities
Drug discrimination studies, which assess the interoceptive (subjective) effects of substances, have been employed to understand this compound's abuse liability. nih.gov These paradigms help determine if a substance feels like a known drug of abuse, such as nicotine. biorxiv.org
Research in rats trained to discriminate nicotine from saline (a placebo) has shown that β-nicotyrine does not fully share the same subjective effects as nicotine. nih.govresearchgate.net When administered alone, β-nicotyrine only weakly substituted for nicotine during substitution testing in female rats and not at all in male rats. nih.govbiorxiv.org Furthermore, drug-naïve rats could not be reliably trained to discriminate β-nicotyrine from saline, indicating that it does not produce strong, distinct interoceptive cues on its own. biorxiv.orgresearchgate.net
However, when β-nicotyrine was administered in combination with nicotine, it significantly altered nicotine's effects. Combination testing revealed that β-nicotyrine dose-dependently increased and prolonged the duration of nicotine's discriminative stimulus properties. nih.govresearchgate.net This potentiation of nicotine's effects is attributed to this compound's ability to inhibit cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism. biorxiv.orgnih.gov By slowing nicotine's breakdown, this compound prolongs its presence and action in the body, which may alter the abuse liability of products containing both compounds, such as in electronic nicotine delivery systems (ENDS). nih.govnih.govresearchgate.net
Table 1: Summary of β-Nicotyrine Effects in Nicotine Drug Discrimination Studies
| Test Condition | Subject | Key Finding | Interpretation | Citation |
|---|---|---|---|---|
| Substitution | Male & Female Rats | Weakly substituted for nicotine in females only; no substitution in males. | Does not produce nicotine-like subjective effects on its own. | nih.gov, biorxiv.org |
| Discrimination Training | Drug-Naïve Rats | Rats could not be trained to reliably discriminate β-Nicotyrine from saline. | Lacks strong, distinct interoceptive cues. | researchgate.net, biorxiv.org |
| Combination | Male & Female Rats | Dose-dependently increased the duration of nicotine's discriminative effects. | Potentiates and prolongs the subjective effects of nicotine. | nih.gov, researchgate.net |
This compound may play a significant role in modulating nicotine dependence and withdrawal, primarily through its metabolic interactions. wikipedia.org The development of nicotine dependence is linked to neuroadaptive changes in the brain following repeated exposure, including the upregulation of nAChRs. nih.gov The withdrawal syndrome that occurs upon cessation is characterized by symptoms like irritability, anxiety, and craving, which are major drivers of relapse. youtube.comumn.edu
This compound is a known inhibitor of CYP2A6 and CYP2A13, enzymes crucial for the metabolic clearance of nicotine. biorxiv.orgwikipedia.org By inhibiting these enzymes, this compound slows down the conversion of nicotine to its metabolites, such as cotinine. This action leads to delayed nicotine clearance from the body and prolongs systemic exposure to nicotine. nih.govwikipedia.org This sustained level of nicotine could theoretically attenuate the severity of withdrawal symptoms that emerge when nicotine levels fall. wikipedia.org By preventing the sharp drops in plasma nicotine concentration that trigger withdrawal, this compound could potentially make cessation less aversive. youtube.com
Exposure to tobacco-related compounds can trigger a range of cellular and molecular responses, often involving oxidative stress, inflammation, and DNA damage. nih.govmdpi.com While research on this compound is less extensive than on nicotine, some studies have begun to elucidate its specific cellular effects.
One notable finding is this compound's potential to modulate DNA damage. In a comet assay using HepaRG hepatocellular carcinoma cells, β-nicotyrine was found to reduce the number of double-strand DNA breaks induced by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). caymanchem.com This suggests a possible protective effect against certain types of carcinogen-induced genotoxicity at the cellular level.
Furthermore, the metabolism of this compound itself is a source of cellular interaction. Studies have indicated that the pneumotoxicity of β-nicotyrine is mediated by its metabolites, which are formed in reactions catalyzed by cytochrome P-450 enzymes. vt.edu The formation of these reactive metabolites can lead to cellular stress and subsequent responses. General responses to noxious inhalants include the activation of inflammatory pathways, such as those involving transcription factor NF-κB, and the induction of programmed cell death (apoptosis). nih.govmdpi.comnih.gov
Autoxidation is a process of oxidation by atmospheric oxygen that often proceeds via a free-radical chain reaction. wikipedia.org This mechanism is relevant to the biotransformation of this compound. In vitro metabolic studies using rabbit lung and liver microsomal preparations have identified that β-nicotyrine is metabolized into two primary, unstable pyrrolinone species. vt.edu
These metabolites, 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one, exist in equilibrium and are subject to autoxidation. vt.edu This autoxidation process is believed to involve a free radical mechanism, leading to the formation of a secondary metabolite, 5-hydroxy-1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one. vt.edu Evidence for this free radical pathway was obtained by using spin trapping techniques to detect and identify free radicals generated during the hydrolysis of a latent form of the pyrrolinone metabolites. vt.edu The generation of such radical species is a critical consideration, as free radicals and the resulting reactive oxygen species (ROS) can contribute to cellular damage by reacting with lipids, proteins, and DNA. nih.govnih.gov
Toxicological Profiles
The toxicological profile of this compound is complex, with data suggesting both potential risks and, in some contexts, protective effects. It is a minor tobacco alkaloid and a known in vivo metabolite of nicotine. vt.edunih.gov Under guidelines that consider degradation products that are also significant metabolites, its presence in nicotine products is generally considered qualified from a toxicological standpoint. nih.gov
Key toxicological findings include:
Pneumotoxicity : Preliminary studies have indicated that β-nicotyrine is toxic to the lungs (pneumotoxic), with this effect being mediated by its metabolites formed by cytochrome P-450. vt.edu
Genotoxicity and Acute Toxicity : Available toxicological data suggest that β-nicotyrine has genotoxicity and acute toxicity profiles that are comparable to nicotine. nih.gov
Regulatory Benchmarks : The United States Pharmacopeia (USP) nicotine monograph lists a limit of 0.3% for β-nicotyrine relative to the nicotine target in oral nicotine products, indicating a level considered tolerable to minimize health risks. nih.gov
DNA Damage Modulation : In a cellular assay, β-nicotyrine demonstrated a protective effect, reducing DNA breaks caused by the tobacco-specific carcinogen NNK. caymanchem.com
Hazard Classifications : Aggregated GHS information from reports to the ECHA C&L Inventory indicates that this compound may be harmful if swallowed and cause skin irritation, although this classification is not universally reported. nih.gov Many formal safety data sheets note a lack of comprehensive data for endpoints like acute oral toxicity and skin irritation. chemicalbook.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| 5-hydroxy-1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one |
| β-nicotyrine |
| Cotinine |
| Cytochrome P450 2A6 (CYP2A6) |
| Cytochrome P450 2A13 (CYP2A13) |
| Dopamine |
| Nicotine |
| Nornicotine |
| Saline |
| 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one |
In Vitro Cytotoxicity Assessments
Investigations into the direct in vitro cytotoxicity of this compound are not extensively detailed in the available research. However, studies indicate that the toxicity of β-nicotyrine is linked to its metabolic activation. Preliminary findings have shown that β-nicotyrine is pneumotoxic, a toxicity that is mediated by its metabolites, which are formed in reactions catalyzed by cytochrome P-450 enzymes. vt.edu
While direct cytotoxicity data is limited, research has focused on this compound's role in modulating the toxicity of other compounds. For instance, β-nicotyrine has been demonstrated to inhibit cytochrome P450 enzymes CYP2A13 and CYP2A6 in vitro. nih.gov These enzymes are involved in the metabolic activation of various toxins. The inhibition of these enzymes by this compound can, therefore, affect the cytotoxicity of other substances. This is exemplified by its ability to inhibit the genotoxicity of the tobacco-specific nitrosamine (B1359907) NNK in cell-based assays. nih.govnih.gov
Preclinical Toxicity Studies
Other studies have identified specific organ toxicity. Research indicates that β-nicotyrine is pneumotoxic (toxic to the lungs) in animal models, with this toxicity being mediated by its metabolites. vt.edu The in vivo metabolism of β-nicotyrine has been examined in rabbits and mice, leading to the identification of several urinary metabolites. vt.edu
| Animal Model | Key Finding | Organ(s) of Interest | Source |
|---|---|---|---|
| Mice | Inhibits nicotine metabolism without increasing its toxicity. | Liver, Brain | nih.gov |
| Rabbits, Mice | Identified as pneumotoxic, mediated by its metabolites. | Lungs | vt.edu |
| Rabbits, Mice | Metabolized and excreted in urine as 3'-hydroxycotinine and other compounds. | Renal System | vt.edu |
Studies on DNA Adduct Formation and Genotoxicity
Research has investigated the genotoxic potential of this compound, primarily focusing on its ability to modulate the DNA-damaging effects of other compounds rather than its direct action. Studies have shown that β-nicotyrine can inhibit the formation of DNA strand breaks induced by the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). nih.gov
This inhibitory effect was observed in the CYP-competent HepaRG hepatic cell line using the Comet assay. nih.gov The proposed mechanism for this protective effect is the inhibition of cytochrome P450 enzymes, such as CYP2A6, CYP2A13, and CYP2E1, which are responsible for the metabolic bioactivation of NNK into a genotoxic agent. nih.govnih.gov Furthermore, evidence suggests that the metabolism of this compound itself may involve a free radical process, although its direct impact on DNA adduct formation is not fully characterized. vt.edu
| Test System | Assay | Compound Tested | Observed Effect of β-Nicotyrine | Source |
|---|---|---|---|---|
| HepaRG hepatic cell line | Comet Assay (DNA Strand Break) | NNK | Inhibition of NNK-induced DNA damage. | nih.gov |
Impact on Cellular Health and Organ Systems
This compound has demonstrated measurable impacts on various organ systems at a cellular level, primarily through the inhibition of metabolic enzymes. In preclinical studies using mice, this compound was found to inhibit the metabolism of nicotine within the liver and brain. nih.gov
The metabolism of β-nicotyrine has been studied in in vitro microsomal preparations from different species and organs. vt.edu In rabbit lung and liver microsomes, β-nicotyrine is metabolized into several compounds, including two unstable pyrrolinone species and their subsequent autoxidation and hydrolysis products. vt.edu In contrast, similar incubations with rat liver microsomes did not yield these metabolites. vt.edu This species-specific metabolism highlights different potential impacts on cellular health. Furthermore, β-nicotyrine has been identified as being pneumotoxic, indicating a direct harmful effect on the cells of the lung. vt.edu
| Microsomal Source | Metabolites Identified | Source |
|---|---|---|
| Rabbit Lung & Liver | 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one, 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one, 5-hydroxy-1-methyl-S-(3-pyridyl)-3-pyrrolin-2-one, 5'-hydroxycotinine | vt.edu |
| Rat Liver | No metabolites identified; only starting substrate was found. | vt.edu |
Analytical Methodologies for Nicotyrine Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation, identification, and quantification of nicotyrine from complex mixtures. Gas and liquid chromatography, coupled with various detectors, provide the necessary sensitivity and selectivity for analyzing this compound in diverse matrices.
Gas Chromatography (GC) and its Variants (e.g., GC/FID, GC-TSD, GC-MS/MS)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like nicotine (B1678760) and its related alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used method for determining nicotine and its related compounds. nih.gov GC-MS combines the separation capabilities of GC with the identification power of MS, which analyzes the mass-to-charge ratio of ionized molecules. nih.gov For complex sample matrices, such as e-liquids that may contain flavorants that interfere with other detectors, the selectivity of GC-MS, particularly in selected ion monitoring (SIM) mode, is highly advantageous. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions, which increases the sensitivity and selectivity for the target analytes. nih.govresearchgate.net A typical GC-MS method for nicotine-related compounds might involve a capillary column like a 5% phenyl-95% dimethylpolysiloxane and helium as the carrier gas. nih.govresearchgate.net
Gas Chromatography with Flame Ionization Detector (GC-FID): GC-FID is a robust method for quantifying organic compounds. shimadzu.com While less specific than MS, it is suitable for quantifying nicotine and its impurities in less complex samples. The quantification of nicotine content in e-liquids can be readily achieved using a GC equipped with an FID. shimadzu.com
Gas Chromatography with Thermionic Specific Detector (GC-TSD): A GC with a thermionic specific detector (TSD), which is highly sensitive to nitrogen-containing compounds, can also be used to quantify nicotine and its alkaloids. nih.gov This detector offers enhanced selectivity for nitrogenous compounds over a standard FID.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique is used to analyze non-volatile materials by heating them to decomposition (pyrolysis) and then separating the resulting volatile fragments by GC/MS. It has been used to study nicotine polacrilex, where β-nicotyrine can be generated during the pyrolysis process or may be present as an impurity. scispace.com
A summary of GC-MS conditions used for the analysis of nicotine and its metabolites from a validation study is presented in Table 1.
Table 1: Example of GC-MS Conditions for Nicotine and Metabolite Analysis
| Parameter | Condition |
| Instrument | Agilent 7890A GC with 5975C MS Detector nih.gov |
| Column | Fused-silica capillary, HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm) researchgate.net |
| Carrier Gas | Helium at a constant flow of 1.5 ml/min researchgate.net |
| Injection Mode | 2 μL injection volume nih.govresearchgate.net |
| MS Mode | Selected Ion Monitoring (SIM) nih.govresearchgate.net |
| Quantifier Ion (Nicotine) | m/z 162 nih.govresearchgate.net |
| Quantifier Ion (Cotinine) | m/z 176 nih.govresearchgate.net |
This table represents a compilation of typical parameters and may not reflect a single specific study.
Liquid Chromatography (LC) and its Variants (e.g., HPLC, UHPLC, LC-MS/MS)
Liquid chromatography is highly versatile and is the predominant technique for analyzing nicotine-related impurities, including this compound, in a wide range of products. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC methods, often using a C18 reversed-phase column, are commonly employed for the analysis of nicotine and its impurities in e-liquids and other nicotine products. nih.govutc.edu These methods can be optimized by adjusting mobile phase composition, pH, and buffer type to achieve separation from various matrix components, such as the numerous flavoring chemicals in e-liquids. nih.govutc.edu A photo diode array (PDA) detector is often used, which allows for the assessment of peak purity, ensuring that the nicotine or this compound peak is not co-eluting with other substances. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a more recent advancement that uses smaller particle-size columns to achieve faster analysis times and improved resolution compared to traditional HPLC. lu.se A UHPLC-based method was developed to simultaneously determine seven nicotine-related impurities, including β-nicotyrine, in under 3.5 minutes. mdpi.com This demonstrates the efficiency of UHPLC for high-throughput analysis in quality control settings. lu.se
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for sensitive and selective quantification of nicotine and its related compounds in complex matrices like tobacco products, nicotine pouches, and biological fluids. mdpi.comnih.gov A sensitive and selective LC-MS/MS method was developed for the simultaneous determination of seven nicotine-related impurities, including β-nicotyrine. mdpi.com This method utilized a C18 column with a mobile phase gradient system and electrospray ionization (ESI) in positive mode. scispace.com The use of multiple reaction monitoring (MRM) transitions for each analyte enhances the specificity and reliability of quantification. mdpi.comscispace.com
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| UPLC System | Waters Acquity I-Class mdpi.com |
| MS System | Waters Xevo TQ-XS mdpi.com |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 0.1% ammonium (B1175870) hydroxide, 10 mM ammonium acetate (B1210297) in water mdpi.com |
| Mobile Phase B | 0.1% ammonium hydroxide, 10 mM ammonium acetate in acetonitrile (B52724) mdpi.com |
| Flow Rate | 600 µL/min mdpi.com |
| Ionization Mode | Electrospray Positive (ESI+) scispace.com |
| Quantitative Analysis | MS/MS mode mdpi.com |
Table compiled from a study on nicotine-related impurities. mdpi.comscispace.com
Method Development and Validation for this compound in Complex Matrices (e.g., tobacco, e-liquids, biological samples)
Developing and validating analytical methods is crucial to ensure that the data generated are accurate, reliable, and reproducible. nih.govresearchgate.net This process is particularly important for complex matrices where other components can interfere with the analysis. nih.govresearchgate.net
Method Development: The development process often involves screening various parameters such as the type of chromatographic column, mobile phase composition and pH, and detector settings to achieve optimal separation and sensitivity for this compound and other analytes. nih.govamericanpharmaceuticalreview.com For example, in developing an HPLC method for e-liquids, achieving acceptable peak purity for nicotine in the presence of multiple flavor chemicals was a primary objective. nih.gov For complex samples, pretreatment steps like liquid-liquid extraction, solid-phase extraction (SPE), or the QuEChERS method are often necessary to remove interfering substances and concentrate the analytes. nih.govnih.govsemanticscholar.org
Method Validation: Once developed, methods are validated according to guidelines such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities and matrix components. nih.gov
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specific range. nih.govmdpi.com
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies in spiked matrices. mdpi.comsemanticscholar.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govmdpi.com
A validation study for an LC-MS/MS method for seven nicotine-related impurities, including β-nicotyrine, in tobacco and nicotine pouches demonstrated good linearity (correlation coefficients >0.996), good extraction yields (78% to 110%), and low limits of detection (0.08 to 0.56 µg/g) and quantification (0.27 to 2.04 µg/g). mdpi.com The average recovery for β-nicotyrine from e-liquids was found to be 110%. scispace.com
Table 3: Summary of Validation Parameters for this compound Analysis by LC-MS/MS in Various Matrices
| Validation Parameter | Result | Matrix |
| Linearity (r²) | > 0.996 mdpi.com | Tobacco, Nicotine Pouches mdpi.com |
| Extraction Yield | 78% - 110% mdpi.com | Tobacco, Nicotine Pouches mdpi.com |
| Accuracy (Recovery) | 85.2% - 110% scispace.com | E-liquids scispace.com |
| LOD | 0.08 - 0.56 µg/g mdpi.com | Tobacco, Nicotine Pouches mdpi.com |
| LOQ | 0.27 - 2.04 µg/g mdpi.com | Tobacco, Nicotine Pouches mdpi.com |
Addressing Sampling Artifacts and Oxidation during Analysis
A significant challenge in the analysis of this compound is its potential formation from the oxidation of nicotine during sample preparation, storage, and handling. nih.gov This formation is an analytical artifact that can lead to an overestimation of the this compound content in the original sample.
Research has shown that this compound can be formed during e-liquid preparation through the reaction of nicotine with air. nih.gov One study found that simply exposing e-liquids to air for 65 days increased the this compound/nicotine ratio from approximately 0.03 to 0.09. nih.gov The fraction of nicotine oxidized to this compound in e-cigarette aerosols was also observed to increase steadily over at least 55 days after e-liquid refill bottles were opened. researchgate.net Therefore, future research studies quantifying this compound concentrations must consider and control for these sampling artifacts to ensure accurate results. nih.gov Additionally, β-nicotyrine can be generated during pyrolytic processes, which is a consideration when using techniques like Py-GC/MS. scispace.com
Quantification of this compound-to-Nicotine Ratios
The ratio of this compound to nicotine (NNR) is an important parameter, as it can provide insights into the age and storage conditions of a nicotine-containing product. nih.govresearchgate.net Analytical methods must be able to accurately quantify both compounds to determine this ratio.
Studies have investigated the factors influencing the NNR in e-cigarette vapor. It was found that high e-cigarette device power settings (e.g., 31.3 W) significantly increased the concentration of both nicotine and this compound in the vapor compared to lower power settings (e.g., 6.4 W). nih.gov However, the NNR itself was found to be lower at the highest power setting, suggesting that the conversion process is complex and dependent on temperature and aerosolization dynamics. nih.gov The ratio was also found to be higher in e-liquids based on propylene (B89431) glycol (PG) compared to those containing both PG and vegetable glycerin (VG). researchgate.net
Table 4: Effect of E-Cigarette Power on this compound/Nicotine Ratio in E-Vapor
| Power Setting | This compound Concentration (ng/puff) | Nicotine Concentration (µ g/puff ) | This compound/Nicotine Ratio (mass/mass) |
| 6.4 W | ~250 | ~2.0 | 0.129 |
| 14.7 W | ~600 | ~6.5 | 0.092 |
| 31.3 W | ~550 | ~11.0 | 0.049 |
Data adapted from a study on e-vapor concentrations. nih.gov Note: Values are approximate based on graphical data.
Spectroscopic Techniques
While chromatography is the primary tool for definitive quantification, spectroscopic methods offer rapid screening capabilities for the analysis of e-liquids and other nicotine products. researchgate.netmdpi.com
Mid-infrared (MIR) and near-infrared (NIR) spectroscopy, combined with chemometric data analysis techniques like partial least squares-discriminant analysis (PLS-DA), have been explored for conformity analysis of e-liquids. mdpi.com These methods can rapidly screen samples to detect the presence of nicotine and other additives. researchgate.netmdpi.com Studies have shown that both MIR and NIR spectroscopy can distinguish between nicotine-containing and non-nicotine e-liquids without sample preparation. mdpi.com While these spectroscopic techniques generally have lower analytical performance compared to chromatography for precise quantification, they are valuable as high-throughput preliminary screening tools. researchgate.netmdpi.com For instance, one study demonstrated that MIR spectroscopy combined with PLS-DA yielded the best classification results for various target molecules in e-liquids. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the chemical environment of atoms within a molecule, making it invaluable for confirming the identity of a compound. researchgate.net Both ¹H NMR and ¹³C NMR spectra serve as unique fingerprints for a molecule.
For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on both the pyridine (B92270) and the 1-methyl-1H-pyrrole rings. researchgate.net Similarly, the ¹³C NMR spectrum provides data on the carbon skeleton of the molecule. nih.gov While NMR is generally less sensitive than mass spectrometry, it is a definitive method for structural confirmation and has been widely used to identify and quantify nicotine enantiomers and related compounds. nih.govresearchgate.net The analysis of chemical shifts and coupling constants in the NMR spectrum allows for the unambiguous assignment of the molecular structure. researchgate.net
Raman Spectroscopy (e.g., SERS) for Qualitative and Quantitative Analysis
Raman spectroscopy, and particularly its enhanced version, Surface-Enhanced Raman Spectroscopy (SERS), has emerged as a highly sensitive technique for the detection of trace amounts of analytes. researchgate.netresearchgate.net SERS overcomes the inherently weak signal of conventional Raman scattering by amplifying the signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. researchgate.netresearchgate.net This enhancement allows for detection at very low concentrations, sometimes down to the single-molecule level. researchgate.net
While much of the published research focuses on nicotine, the methodology is directly applicable to this compound. rsc.orgosti.gov The SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its qualitative identification. dntb.gov.ua For quantitative analysis, the intensity of specific SERS peaks can be correlated with the concentration of the analyte. osti.gov This approach has been used for the rapid determination of nicotine in complex matrices like e-liquids, where high dilution can be employed to minimize matrix interference while maintaining sufficient signal for accurate quantification. researchgate.netrsc.org
Table 2: Applications of SERS in Alkaloid Detection
| Analyte(s) | Substrate | Key Advantage | Reference |
|---|---|---|---|
| Nicotine | Au colloids | Rapid determination in complex e-liquid matrix using high dilution. | researchgate.netrsc.org |
| Nicotine, Cotinine (B1669453), 3'-hydroxycotinine | Not specified | Simultaneous multiplexed quantification in the 10⁻⁷–10⁻⁵ M range. | researchgate.net |
| Nicotine | Silver electrode | Estimated detection limit of 7 ppb. | osti.gov |
Infrared Spectroscopy (e.g., ATR-FTIR) for Compound Identification
Infrared (IR) spectroscopy, especially when utilizing the Attenuated Total Reflectance (ATR) sampling technique combined with Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive method for compound identification. the-ltg.org ATR-FTIR works by measuring the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds within the molecule. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. nih.gov
This technique can be used to generate a unique "fingerprint" of a substance, allowing for its identification by comparing its spectrum to that of a known standard. the-ltg.org ATR-FTIR has been successfully applied to the analysis of tobacco products to quantify components like nicotine and to identify counterfeit tobacco. the-ltg.orgresearchhub.com The IR spectrum of this compound would exhibit characteristic peaks for the C-H, C=C, and C-N bonds of its pyridine and pyrrole (B145914) rings, distinguishing it from other components in a mixture. nih.gov
Challenges and Advancements in Analytical Approaches
The analysis of this compound is not without its difficulties, primarily due to its presence in complex mixtures with other closely related alkaloids. Overcoming these challenges has driven significant advancements in analytical methodologies.
Separation and Identification of this compound from Related Alkaloids
A significant analytical challenge is the effective separation and distinct identification of this compound from a host of other tobacco alkaloids, such as nicotine, nornicotine, anatabine, anabasine (B190304), and myosmine (B191914). mdpi.comfrontiersin.org These compounds often share similar chemical structures and physicochemical properties, causing them to co-elute in chromatographic systems and exhibit similar fragmentation patterns in mass spectrometry, which complicates individual quantification. mdpi.comresearchgate.net
The dehydrogenated nature of this compound relative to nicotine means they are structurally very close. wikipedia.orgresearchgate.net Achieving baseline separation typically requires high-efficiency chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with highly selective detectors like tandem mass spectrometers. mdpi.comcriver.com The development of methods for the simultaneous analysis of multiple nicotine metabolites and impurities represents a key advancement, allowing for a more comprehensive profile of the alkaloid content in a single analysis. mdpi.comnih.gov These methods rely on carefully optimized chromatographic gradients and specific MS/MS transitions for each analyte to ensure accurate identification and quantification without interference from other related compounds.
Development of Ultra-Sensitive and High-Throughput Methods
There is a continuous drive to develop analytical methods that are not only highly sensitive for detecting trace levels of this compound but are also rapid enough to handle a large number of samples (high-throughput). nih.gov Sensitivity is crucial for studies involving passive smoke exposure or for analyzing matrices where the analyte concentration is very low. nih.govnih.gov
Advancements in this area include the development of SERS-based methods, which offer ultra-high sensitivity. researchgate.net In the realm of mass spectrometry, methods have been developed using as little as 25 µL of plasma, with run times as short as two minutes per sample, by employing UHPLC systems and 96-well plate formats for sample preparation. criver.com Such automated and miniaturized approaches significantly increase sample throughput, which is essential for large-scale toxicological or epidemiological studies. criver.comnih.govnih.gov The combination of sensitive detection and high-throughput capabilities allows for more efficient and comprehensive research into the prevalence and effects of minor alkaloids like this compound.
Applications in Source Identification (e.g., natural vs. synthetic origins)
The differentiation between natural (tobacco-derived) and synthetic nicotine is a significant concern for regulatory bodies and in quality control processes. While various analytical techniques have been developed to distinguish between these sources, the role of this compound, specifically β-nicotyrine, as a definitive marker is not well-established and findings in scientific literature are inconsistent.
β-Nicotyrine is recognized as an oxidation product of nicotine. plos.org Its presence in a nicotine sample is generally not considered a reliable indicator of whether the nicotine was derived from tobacco or produced synthetically. plos.org Research has shown that other impurities, such as specific tobacco alkaloids like anabasine and anatabine, or the enantiomeric ratio of nicotine and nornicotine, tend to be more conclusive markers for source identification. plos.orgwiley.com
Several studies that have analyzed for nicotine-related impurities, including β-nicotyrine, have yielded conflicting results regarding its presence in both natural and synthetic nicotine samples. This variability suggests that its utility as a standalone marker for source attribution is limited.
For instance, one study analyzing various nicotine degradants using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) detected β-nicotyrine in only one of the four tobacco-derived nicotine samples and in one of the three synthetic nicotine samples analyzed. plos.org Conversely, a more recent, comprehensive study that compared 13 lots of synthetic nicotine with 14 lots of tobacco-extracted nicotine did not detect β-nicotyrine in any of the tested batches. nih.gov Another study focusing on nicotine pouches also reported that β-nicotyrine was not detected in any of their products. mdpi.com These discrepancies in detection across different studies highlight the unreliability of β-nicotyrine as a consistent marker for the origin of nicotine.
The formation of β-nicotyrine is primarily due to the oxidation of nicotine, a process that can occur regardless of the initial source of the nicotine. plos.orgnih.gov Factors such as storage conditions, exposure to air and light, and the presence of other chemical agents can influence the rate of this degradation.
Research Findings on β-Nicotyrine Detection in Nicotine Samples
The following table summarizes the findings from various studies on the detection of β-nicotyrine in both tobacco-derived and synthetic nicotine samples. The inconsistent detection underscores the challenges in using this compound for source identification.
| Study Reference | Analytical Method | Tobacco-Derived Nicotine (TDN) | Synthetic Nicotine (SyN) | Key Finding |
| Cheetham et al. (2022) | LC-MS/MS | Detected in 1 of 4 samples | Detected in 1 of 3 samples | β-Nicotyrine is not a reliable indicator of nicotine source. plos.org |
| Nisathar et al. (2024) | HPLC | Not Detected in 14 lots | Not Detected in 13 lots | β-Nicotyrine was absent in all tested samples of both types. nih.gov |
| Zisi et al. (2021) | UPLC-MS/MS | Detected | Not detected in nicotine pouch products | β-Nicotyrine was found in tobacco-containing products but not in nicotine pouches. mdpi.com |
Synthesis and Derivatization of Nicotyrine
Synthetic Routes for Nicotyrine
This compound can be produced through several chemical pathways, most notably involving the modification of nicotine (B1678760) or the treatment of tobacco itself. wikipedia.org
A primary method for synthesizing this compound is the catalytic dehydrogenation of nicotine. wikipedia.orgtandfonline.com This process involves the removal of hydrogen atoms from the pyrrolidine (B122466) ring of nicotine, converting it into a pyrrole (B145914) ring. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
One effective approach involves the use of a palladium catalyst supported on hydrous zirconium oxide. tandfonline.com This system selectively produces this compound at a relatively low temperature of 300°C, which helps to prevent the polymerization of the product that can occur at higher temperatures. tandfonline.com In contrast, rare metal catalysts supported on alumina (B75360) or active carbon require higher reaction temperatures and result in lower selectivity for this compound. tandfonline.com
Another common catalyst used for this transformation is manganese dioxide (MnO₂). tandfonline.com The dehydrogenation of nicotine using MnO₂ is often performed in a high-boiling solvent such as xylene under reflux conditions. tandfonline.com
| Catalyst | Temperature (°C) | Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |
|---|---|---|---|---|
| Hydrous Zirconium Oxide | 450 | 78.1 | 31.1 | 39.8 |
| 5 wt% Pd/ZrO₂-H₂O | 300 | 98.8 | 82.8 | 83.8 |
| 5 wt% Pt/Al₂O₃ | 350 | 46.2 | 7.7 | 16.7 |
| 5 wt% Ru/Al₂O₃ | 300 | 68.7 | 26.0 | 37.8 |
| 5 wt% Rh/C | 250 | 54.7 | 24.8 | 45.4 |
Data sourced from research on the catalytic dehydrogenation of nicotine over hydrous zirconium oxide and its analogues. tandfonline.com
This compound can also be selectively produced directly from tobacco biomass through catalytic fast pyrolysis. wikipedia.orgfao.org This method bypasses the need to first isolate nicotine. The process involves heating the tobacco biomass in the presence of a catalyst that promotes the dehydrogenation of the native nicotine into this compound. fao.org
Research has shown that a Palladium on carbon (Pd/C) catalyst is highly effective for this conversion. fao.org The yield of this compound is dependent on both the pyrolysis temperature and the ratio of catalyst to tobacco. Studies comparing Pd/C to other catalysts like activated carbon (AC), Ruthenium on carbon (Ru/C), and Palladium on SBA-15 (a type of mesoporous silica) found that Pd/C demonstrated superior dehydrogenation capability. fao.org The maximum yield of this compound, reaching 2.80% by weight, was achieved at a pyrolysis temperature of 400°C and a catalyst-to-tobacco ratio of 2. fao.org Other catalysts, such as certain metal chlorides (e.g., AlCl₃) and metal oxides (e.g., Fe₂O₃), have also been shown to facilitate the degradation of nicotine at lower pyrolysis temperatures. ncsu.eduresearchgate.net
| Pyrolysis Temperature (°C) | Catalyst-to-Tobacco Ratio | This compound Yield (wt%) |
|---|---|---|
| 300 | 1 | 1.83 |
| 400 | 1 | 2.21 |
| 500 | 1 | 1.57 |
| 400 | 0.5 | 1.64 |
| 400 | 2 | 2.80 |
Data reflects quantitative analysis from experiments on the selective production of this compound from tobacco biomass. fao.org
To enhance the efficiency of this compound synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) have been applied. tandfonline.comresearchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, which can significantly reduce reaction times and improve product yields compared to conventional heating methods. nih.govbeilstein-journals.org
In the context of this compound synthesis from nicotine via dehydrogenation with manganese dioxide (MnO₂), microwave irradiation has proven to be a superior method. tandfonline.comtandfonline.com While the conventional method using MnO₂ in refluxing xylene yields around 38% this compound, the microwave-assisted technique can achieve yields of approximately 75% in a much shorter time frame. tandfonline.com This highlights the efficiency of dielectric heating, where microwaves interact directly with polar molecules in the reaction, leading to rapid and uniform temperature increases. nih.gov
| Method | Catalyst/Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| Conventional Heating (Reflux) | MnO₂ / Xylene | Longer Duration | ~38% |
| Microwave Irradiation | MnO₂ | Shorter Duration | ~75% |
Data compiled from studies comparing synthetic methods for β-Nicotyrine. tandfonline.comtandfonline.comresearchgate.net
Synthesis of this compound Derivatives for Research
The synthesis of specific this compound derivatives is crucial for conducting detailed research, particularly in metabolic and analytical studies. These derivatives are designed with specific properties, such as radioactivity or enhanced detectability, to facilitate their tracking and quantification.
To study the metabolic fate of this compound and its potential formation from nicotine in biological systems, researchers utilize radiolabeled compounds. oup.com Isotopically labeled analogs, typically using positron-emitting radionuclides like Carbon-11 (¹¹C) or other isotopes like Tritium (³H) or Carbon-14 (¹⁴C), allow for the in vivo tracking of the molecule using techniques like Positron Emission Tomography (PET) or by analyzing biological samples. nih.gov
The synthesis of a radiolabeled this compound analog involves incorporating a radionuclide into its chemical structure. The utility of an isotope like ¹¹C is that it can replace a stable carbon-12 atom in the molecule without altering its chemical and physiological properties. nih.gov For this compound, this could be achieved by introducing ¹¹C into the N-methyl group or within the pyridine (B92270) or pyrrole rings. Studies examining the metabolism of radiolabeled (S)-nicotine have provided insights into its potential biotransformation into β-nicotyrine in certain tissues, underscoring the importance of having radiolabeled standards for such research. oup.com
In analytical chemistry, derivatization is a technique used to modify a target compound to make it more suitable for analysis, often by enhancing its detectability or improving its chromatographic properties. mdpi.com this compound, lacking strong chromophores for UV detection and having moderate ionization efficiency for mass spectrometry (MS), can be a candidate for derivatization to improve analytical sensitivity. nih.gov
While specific derivatization protocols for this compound are not widely documented, general principles can be applied. The goal is typically to attach a chemical "tag" that is easily detected.
For Gas Chromatography (GC-MS): Silylation is a common technique where a silyl (B83357) group is added to polar functional groups to increase volatility and thermal stability. mdpi-res.com Another strategy involves adding polyfluorinated groups, as the carbon-fluorine bonds are strong infrared absorbers and enhance detection. dtic.mil
For High-Performance Liquid Chromatography (HPLC-MS/UV/Fluorescence): Derivatization can introduce a fluorescent tag or a group that significantly enhances ionization efficiency in mass spectrometry. nih.gov For example, reagents could be designed to react with the nitrogen atoms in this compound's ring systems to introduce a permanently charged moiety, improving its response in electrospray ionization mass spectrometry (ESI-MS). ugent.be
Synthesis of Analogs for Structure-Activity Relationship Studies
The synthesis of this compound analogs is a critical area of research for understanding how the molecule's structure relates to its biological activity. By systematically modifying the this compound scaffold, researchers can identify key functional groups and structural features responsible for its interactions with biological targets, such as enzymes and receptors. These structure-activity relationship (SAR) studies are instrumental in the design of more potent and selective compounds for potential therapeutic applications, including smoking cessation aids and neuroprotective agents.
A primary focus of SAR studies on this compound analogs has been the inhibition of cytochrome P450 enzymes, particularly CYP2A6, which is the principal enzyme responsible for nicotine metabolism in humans. mdpi.comnih.gov By inhibiting this enzyme, the metabolic clearance of nicotine is slowed, which could potentially aid in smoking cessation by maintaining satisfying nicotine levels with reduced tobacco use. nih.govwikipedia.org
Another significant area of investigation is the development of this compound derivatives as inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters. nih.govchalmers.se The inhibition of MAO is a validated strategy for the treatment of depression and neurodegenerative diseases.
Modifications of the Pyrrole and Pyridine Rings
Synthetic strategies for SAR studies often involve modifications at various positions on both the pyridine and the pyrrole rings of the this compound molecule. For instance, a series of N-(2-morpholinoethyl)nicotinamide and N-(3-morpholinopropyl)nicotinamide derivatives were synthesized to evaluate their MAO inhibitory activity. nih.gov These studies revealed that specific substitutions on the nicotinamide (B372718) structure could lead to potent and selective MAO-A inhibitors. nih.gov
In one study, a series of 3'-, 4'-, and 5'-substituted nicotine analogs were synthesized to probe their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov The findings indicated that the C4' position could tolerate small substituents, with both steric and electronic properties of the substituent influencing binding affinity. nih.gov Conversely, the C3' and C5' positions were more sensitive to bulky groups. nih.gov
Analogs as Enzyme Inhibitors
The development of this compound analogs as enzyme inhibitors is a prominent theme in the literature. β-Nicotyrine itself has been identified as a potent inhibitor of CYP2A13 and a mechanism-based inactivator of CYP2A6. nih.gov Mechanism-based inactivation implies that the molecule is converted by the enzyme into a reactive species that then irreversibly binds to and deactivates the enzyme.
Research into this compound analogs has provided insights into the structural requirements for potent enzyme inhibition. For example, studies on various nicotine-related alkaloids as inhibitors of human CYP2A6 have helped to map the active site of the enzyme. researchgate.net Computational methods, such as comparative molecular field analysis (CoMFA), have been used to develop models that predict the inhibitory potency of new analogs based on their steric and electrostatic properties. nih.gov
The following table summarizes the inhibitory activity of β-nicotyrine and a related compound, menthofuran, on CYP2A6 and CYP2A13, highlighting the differential effects that structurally related molecules can have on these enzymes.
| Compound | Enzyme | Inhibition Type | K_I (μM) | k_inact (min⁻¹) |
| β-Nicotyrine | CYP2A6 | Mechanism-based Inactivator | 106 | 0.61 |
| β-Nicotyrine | CYP2A13 | Reversible Inhibitor | 0.17 | N/A |
| Menthofuran | CYP2A6 | Mechanism-based Inactivator | - | - |
| Menthofuran | CYP2A13 | Reversible Inhibitor | 1.24 | N/A |
| Data sourced from nih.gov. K_I represents the inhibition constant, and k_inact represents the maximal rate of inactivation. A lower K_I value indicates more potent inhibition. |
Further studies have explored a range of N-pyridyl-hydrazone derivatives as potential MAO inhibitors. mdpi.com In this series, compounds featuring N-methylpyrrole, furan, and pyridine moieties were found to be the most powerful and specific inhibitors of MAO-A. mdpi.com This underscores the importance of the heterocyclic systems in determining the biological activity and selectivity of these analogs.
The table below details the MAO inhibitory activity of selected nicotinamide derivatives, demonstrating the impact of different substituents on potency and selectivity.
| Compound | Substituent | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) |
| Compound 13 | 5-Chloro-6-hydroxy | 0.045 | - |
| Compound 3 | 2-Bromo | - | 0.32 |
| Data sourced from nih.gov. IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates greater potency. |
Environmental and Ecological Aspects of Nicotyrine
Presence and Fate in Environmental Matrices
The introduction of nicotyrine into the environment primarily occurs through tobacco-related waste. As a derivative of nicotine (B1678760), its presence and persistence are key factors in understanding the environmental footprint of tobacco products.
This compound is a component of tobacco plants (Nicotiana tabacum) and is consequently found in tobacco waste. vt.eduwikipedia.org This waste is a significant global pollutant, with an estimated 766,571 metric tons of cigarette butts alone entering the environment annually. truthinitiative.org These waste products leach a variety of chemicals, including nicotine and its derivatives like this compound, into soil and aquatic systems. truthinitiative.orgresearchgate.net
The improper disposal of cigarette butts in agricultural fields by farm workers has been identified as a substantial source of contamination for vegetable production, as the alkaloids leach into the soil and are subsequently taken up by crops. researchgate.net Research has shown that even a small number of cigarette butts can contaminate a significant area of soil. researchgate.net Furthermore, this compound is formed through the dehydrogenation of nicotine during the heating process in electronic cigarettes, contributing to its presence in emissions from these devices. nih.govnih.gov Studies have detected β-nicotyrine in marine sediment for up to 60 days after exposure to cigarette butt leachate, indicating its potential for persistence in certain environmental compartments.
| Source of Contamination | Environmental Matrix Affected | Key Findings |
| Tobacco Waste (e.g., cigarette butts) | Soil, Aquatic Sediments, Water | Leaching of this compound and other alkaloids. researchgate.netresearchgate.net |
| E-cigarette Aerosol | Air, Surfaces | Formation of this compound from nicotine during vaping. nih.govnih.gov |
| Agricultural Practices | Soil, Crops | Uptake of leached alkaloids by plants from littered tobacco waste. researchgate.net |
The environmental degradation of this compound is linked to the broader processes affecting nicotine. In soil, nicotine can be completely degraded by the native microbial flora, a process that can take from less than a day to a week, depending on the microbial activity. researchgate.net
Microbial action is a key pathway for the transformation of tobacco alkaloids. Some bacteria, such as Pseudomonas sp., are known to degrade nicotine. One of the identified metabolic routes is an incomplete pyrrolidine (B122466) pathway where nicotine is converted into this compound. nih.gov This indicates that microbial activity can be a source of this compound formation in the environment from the more abundant nicotine.
In laboratory studies simulating metabolic processes, β-nicotyrine has been shown to be metabolized into several compounds, including two unstable pyrrolinone species: 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one. vt.edu These can then undergo further transformation through autoxidation and hydrolysis. vt.edu While these are not direct environmental degradation studies, they offer insight into potential biological transformation pathways.
Photodegradation is another potential pathway for the breakdown of these alkaloids in aquatic environments. Studies on nicotine have shown that it can be degraded by UV-254 irradiation, although the specific role of this process in the natural degradation of this compound is not well-documented. nih.govresearchgate.net
Role in Plant Defense Mechanisms
Alkaloids in the tobacco plant, including the precursors to this compound, serve a natural defensive function. The specific role and properties of this compound are an extension of this primary purpose.
This compound is considered a minor tobacco alkaloid, formed from the gradual oxidation of nicotine. wikipedia.org Nicotine itself is synthesized in the roots of the tobacco plant and accumulates in the leaves, where it functions as a natural insecticide, constituting up to 2-8% of the dry weight of the leaves. mdpi.com The production of nicotine is part of the plant's defense mechanism, and its subsequent transformation to this compound makes this compound a natural, secondary product of the plant's metabolic and chemical processes. wikipedia.orgndcebios.in
Like nicotine, this compound possesses insecticidal properties. wikipedia.org Nicotine and its derivatives act on the nervous system of insects. nih.gov The insecticidal nature of these compounds is a primary reason for their presence in the tobacco plant, offering protection against herbivory. In recognition of these properties, certain derivatives of this compound have been synthesized specifically for their potential use as insecticides.
Bioremediation and Environmental Impact
The contamination of soil and water by tobacco waste necessitates remediation strategies. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach for dealing with nicotine-related contamination.
The environmental impact of tobacco product waste is substantial, contributing to land and water pollution with toxic chemicals. truthinitiative.org Tobacco cultivation can also lead to soil degradation by depleting nutrients like nitrogen, phosphorus, and potassium more rapidly than other crops. tcd.ie
Bioremediation efforts have largely focused on nicotine due to its high concentration in tobacco waste. Numerous nicotine-degrading bacteria have been isolated, primarily from tobacco-related environments, which can use nicotine as a source of carbon and nitrogen. academicjournals.orgnih.gov Genera such as Arthrobacter, Pseudomonas, Ochrobactrum, and Sinorhizobium have been identified as effective nicotine degraders. academicjournals.orgresearchgate.net Fungi, such as the white-rot fungus Trametes versicolor, have also demonstrated the ability to efficiently degrade nicotine, with removal efficiencies reaching 80% to 99% in wastewater under optimal conditions. mdpi.com
As some microbial pathways convert nicotine to this compound, these bioremediation processes can temporarily increase the concentration of this compound in the environment before its eventual breakdown. nih.gov The use of biochar loaded with nicotine-degrading bacteria, such as Paenarthrobacter ureafaciens, has been shown to enhance the degradation of nicotine in soil, offering a potential technology for remediating contaminated sites. biochartoday.com Similarly, composting tobacco waste with inoculated bacteria has been effective in reducing nicotine concentrations to below safety thresholds. nih.gov While these methods are targeted at nicotine, they inherently address the suite of alkaloids present in tobacco waste, including this compound. The use of tobacco dust itself as a soil amendment is also being considered as it can recycle essential plant nutrients back into the soil. sciencepublishinggroup.com
| Bioremediation Agent | Target Contaminant | Key Outcome/Pathway |
| Pseudomonas sp. HF-1 | Nicotine | Transformation to this compound via an incomplete pyrrolidine pathway. nih.gov |
| Paenarthrobacter ureafaciens N21 | Nicotine | Enhanced degradation in soil when immobilized on biochar. biochartoday.com |
| Arthrobacter nitrophenolicus ND6 | Nicotine | Efficient degradation in tobacco waste compost via the pyridine (B92270) pathway. researchgate.netnih.gov |
| Trametes versicolor (fungus) | Nicotine | High degradation efficiency (80-99%) in wastewater. mdpi.com |
Microbial Bioremediation of Nicotine and Related Alkaloids
Bioremediation presents a promising and environmentally friendly approach to detoxify environments contaminated with tobacco waste. nih.gov Microorganisms, including various species of bacteria and fungi, have demonstrated the ability to utilize nicotine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net This metabolic capability is central to breaking down the toxic compounds found in tobacco waste, which is classified as "toxic and hazardous" by the European Union when nicotine content exceeds 0.05% (w/w). nih.gov
Several microbial degradation pathways for nicotine have been identified, including the pyridine pathway, the pyrrolidine pathway, and demethylation. nih.govscispace.comfrontiersin.org The formation of this compound as an intermediate metabolite has been observed in specific bacterial strains. For instance, Pseudomonas sp. HF-1, a bacterium isolated from soil contaminated with tobacco waste, has been shown to follow incomplete pyrrolidine pathways, leading to the production of cotinine (B1669453), nornicotine, and this compound. nih.govnih.gov While the degradation pathway in many nicotine-degrading bacteria has been elucidated, the precise mechanisms in others, such as Bacillus spp., are still under investigation. nih.gov However, studies involving the fermentation of cigar tobacco leaves have shown a significant correlation between the presence of Bacillus and Oceanobacillus and the production of nicotine degradation products like myosmine (B191914) and this compound. frontiersin.org
The efficiency of nicotine degradation varies among different microorganisms and is influenced by environmental conditions such as pH and temperature. nih.gov Many nicotine-degrading bacteria exhibit optimal growth at temperatures around 30°C and a pH range of 6.5 to 7.5. nih.govnih.gov The application of these microorganisms in the bioremediation of tobacco waste has shown significant potential. For example, the inoculation of compost from tobacco waste with efficient nicotine-degrading bacteria like Arthrobacter nitrophenolicus ND6 and Stenotrophomonas geniculata ND16 has been shown to reduce nicotine content to below the safety threshold of 0.5 mg/g. nih.gov
Table 1: Examples of Nicotine-Degrading Microorganisms and Their Pathways
| Microorganism | Degradation Pathway | This compound as Intermediate | Reference |
|---|---|---|---|
| Pseudomonas sp. HF-1 | Incomplete Pyrrolidine Pathways | Yes | nih.gov |
| Bacillus sp. | Associated with Nicotine Degradation | Correlated | frontiersin.org |
| Oceanobacillus sp. | Associated with Nicotine Degradation | Correlated | frontiersin.org |
| Arthrobacter nitrophenolicus ND6 | Pyridine Pathway | No (produces 6-hydroxynicotine) | nih.gov |
| Fungi (e.g., *Pellicularia filamentosa) | Demethylation | No (produces nornicotine) | researchgate.netscispace.com |
Ecological Implications of this compound in Tobacco-Related Pollution
The widespread disposal of tobacco products, particularly cigarette butts, is a major source of environmental pollution. nih.gov These waste products leach a cocktail of toxic chemicals into terrestrial and aquatic ecosystems, including nicotine and its related alkaloids like this compound. nih.govresearchgate.net The environmental fate of these compounds is a growing concern due to their potential to harm a wide range of organisms.
Studies have demonstrated the bioaccumulation of this compound in aquatic organisms. In one study, rainbow trout (Oncorhynchus mykiss) exposed to leachate from smoked cigarettes accumulated several tobacco alkaloids in their tissues, including this compound. acs.orgnih.gov The average tissue concentration of this compound was found to be 55.4 ng/g. acs.orgnih.gov This finding suggests that this compound has the potential to be transferred through the food web, posing a risk to higher trophic levels, including humans and wildlife. acs.org While nicotine itself is readily biodegradable in soil and water, the persistence and specific toxicity of its metabolites like this compound are less understood. nih.gov
The impact of tobacco-related pollution extends to soil ecosystems. Nicotine released from tobacco plants can affect soil microbial communities and the growth of subsequent crops. ndcebios.inresearchgate.net While some microorganisms can degrade nicotine, high concentrations can be inhibitory to others, potentially altering the structure and function of the soil microbiome. ndcebios.in The continuous input of nicotine and its byproducts, including this compound, from tobacco cultivation and waste can therefore have long-term consequences for soil health and fertility. researchgate.net
Table 2: Research Findings on the Ecological Presence and Impact of this compound
| Research Area | Finding | Organism/System Studied | Reference |
|---|---|---|---|
| Bioaccumulation | This compound was detected in fish tissue at an average concentration of 55.4 ng/g after exposure to cigarette butt leachate. | Rainbow Trout (Oncorhynchus mykiss) | acs.orgnih.gov |
| Environmental Contamination | This compound is a component of the chemical mixture leached from discarded cigarette butts into aquatic environments. | Aquatic Ecosystems | nih.govresearchgate.net |
| Microbial Metabolism | Pseudomonas sp. HF-1 produces this compound as an intermediate during the degradation of nicotine. | Bacteria (Pseudomonas sp. HF-1) | nih.gov |
| Agricultural Impact | Nicotine from tobacco can affect soil microbial populations; this compound is a related alkaloid of concern. | Soil Ecosystems | ndcebios.inresearchgate.net |
Comparative Studies and Broader Implications
Comparison with Other Tobacco Alkaloids
Nicotyrine, a minor alkaloid found in tobacco, exhibits distinct metabolic and pharmacological profiles when compared to other prominent tobacco alkaloids such as nicotine (B1678760), cotinine (B1669453), and nornicotine. wikipedia.orgnih.gov These differences are critical for understanding its unique biological role.
The metabolic pathways of this compound diverge significantly from those of nicotine and its primary metabolite, cotinine. While both nicotine and this compound are processed by cytochrome P450 (CYP) enzymes, the end products and intermediate steps show key distinctions. oup.comacs.org
(S)-Nicotine is primarily metabolized via the cotinine pathway, a process initiated by CYP2A6-catalyzed 5′-oxidation to form a Δ1′,5′-iminium ion, which is then converted to (S)-cotinine. nih.govresearchgate.net The principal urinary metabolite of nicotine is trans-3'-hydroxycotinine. oup.comnih.gov Cotinine itself is further metabolized, primarily by CYP2A6, to 3′-hydroxycotinine. nih.gov
In contrast, the in vivo metabolism of β-nicotyrine in rabbits also involves cytochrome P450 enzymes, leading to several metabolites. acs.orgvt.edu Initial in vitro studies with rabbit lung and liver microsomes identified two unstable pyrrolinone species as primary metabolites, which can subsequently undergo autoxidation or hydrolysis to form other compounds like 5-hydroxycotinine. acs.orgvt.edu A crucial difference is that the major urinary metabolite of β-nicotyrine is cis-3'-hydroxycotinine, which is the diastereoisomer of nicotine's main urinary metabolite. acs.orgvt.eduresearchgate.net This highlights a distinct stereochemical outcome in the metabolic processing of this compound compared to nicotine.
Table 1: Comparison of Metabolic Fates
| Alkaloid | Primary Enzyme(s) | Major Urinary Metabolite(s) |
| (S)-Nicotine | Cytochrome P450 (CYP2A6) nih.govresearchgate.net | trans-3'-hydroxycotinine oup.com |
| β-Nicotyrine | Cytochrome P450 acs.orgresearchgate.net | cis-3'-hydroxycotinine acs.orgresearchgate.net |
| (S)-Cotinine | Cytochrome P450 (CYP2A6) nih.gov | trans-3'-hydroxycotinine nih.gov |
| Nornicotine | Cytochrome P450 (CYP2A6) nih.gov | Minor metabolite of nicotine nih.govnih.gov |
The pharmacological actions of this compound are centered on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and its significant inhibitory effect on key metabolic enzymes. Nicotine is a well-established agonist at most nAChRs. drugbank.comwikipedia.org Research shows that β-nicotyrine also acts as an agonist at the α4β2 nAChR subtype, though its binding affinity is lower than that of nicotine. nih.gov The efficacy of β-nicotyrine at this receptor is comparable to that of nornicotine. nih.gov
A defining characteristic of this compound is its potent inhibition of the enzymes responsible for nicotine metabolism. wikipedia.org It is a powerful inhibitor of both CYP2A6, the primary enzyme for nicotine metabolism in humans, and CYP2A13. wikipedia.orgnih.govnih.govnih.gov Some research indicates that β-nicotyrine is a mechanism-based inactivator of CYP2A6, but not of CYP2A13. nih.gov This inhibitory action is significantly more potent than that of other related compounds like menthol. nih.gov By inhibiting these enzymes, this compound can slow the metabolic clearance of nicotine from the body. wikipedia.orgnih.gov
Table 2: Comparative Enzyme Inhibition Data
| Compound | Enzyme Inhibited | Inhibition Constant (Ki) |
| β-Nicotyrine | CYP2A6 | 7.5 ± 2.9 µM wikipedia.org |
| CYP2A6 | 0.37 µM nih.gov | |
| CYP2A13 | 5.6 ± 0.86 µM wikipedia.org | |
| CYP2A13 | 0.17 µM nih.gov | |
| Menthofuran | CYP2A13 | 1.24 µM nih.gov |
| Menthol | CYP2A6 | 110 µM nih.gov |
| CYP2A13 | 8.2 µM nih.gov |
The concentration of this compound varies dramatically between conventional tobacco products and electronic nicotine delivery systems (ENDS), or e-cigarettes. This compound is generally considered a minor alkaloid in tobacco leaf and the smoke of conventional cigarettes. nih.govnih.gov
In contrast, it is found in substantially higher concentrations in e-cigarette liquids and the resulting aerosols. nih.govresearchgate.net This increased presence is due to two main processes: the gradual oxidation of nicotine in e-liquids upon exposure to air and the dehydrogenation of nicotine during the heating process of aerosolization. nih.govnih.govresearchgate.net The operating temperatures of e-cigarette coils, typically between 200–300 °C, are more favorable for the formation of this compound than the high combustion temperatures of conventional cigarettes, which can reach around 900 °C. nih.govacs.org Studies have reported that vaping can generate 2- to 63-fold more this compound per unit of nicotine emitted compared to smoking a conventional cigarette. nih.govresearchgate.netacs.org The concentration of this compound in ENDS aerosol can reach up to 25% of the nicotine levels, a concentration significantly higher than that found in tobacco smoke. nih.govresearchgate.net
Future Directions and Research Gaps
Unexplored Metabolic Pathways and Unknown Metabolites
The biotransformation of nicotyrine is complex and not yet fully elucidated. While research has identified several metabolites, the complete metabolic map remains unknown. In vitro studies with rabbit liver and lung microsomes have identified two unstable primary metabolites: 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one, which exist in equilibrium. vt.edu These compounds undergo further transformation through autoxidation to form 5-hydroxy-1-methyl-S-(3-pyridyl)-3-pyrrolin-2-one and through hydrolysis to yield 5'-hydroxycotinine. vt.edu In vivo studies in rabbits and mice have confirmed the presence of these metabolites, and additionally identified cis-3'-hydroxycotinine as the principal urinary metabolite. vt.eduresearchgate.net
A significant research gap is the comprehensive characterization of all metabolic intermediates. The pathway to cis-3'-hydroxycotinine is proposed to involve the autoxidation of a postulated, but not definitively identified, cytochrome P450-generated metabolite, 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole. researchgate.net The instability of the pyrrolinone intermediates suggests that they may undergo further reactions, leading to a cascade of yet-to-be-identified metabolites. vt.edu Furthermore, the potential for conjugation reactions, such as the formation of glucuronide metabolites, has been suggested but not thoroughly investigated. researchgate.net Future research must focus on trapping and identifying these transient and unknown metabolites to fully understand the disposition and potential toxicity of this compound.
Table 1: Known and Postulated Metabolites of β-Nicotyrine
| Metabolite Name | Type | Evidence | Key Findings |
| 1-methyl-5-(3-pyridyl)-4-pyrrolin-2-one | Primary, In Vitro | Identified in rabbit microsomal preparations. vt.edu | Unstable metabolite existing in equilibrium with its isomer. vt.edu |
| 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one | Primary, In Vitro | Identified in rabbit microsomal preparations. vt.edu | Unstable metabolite existing in equilibrium with its isomer. vt.edu |
| 5-hydroxy-1-methyl-S-(3-pyridyl)-3-pyrrolin-2-one | Secondary | Observed in both in vitro and in vivo studies. vt.eduresearchgate.net | Formed via autoxidation of primary pyrrolinone metabolites. vt.edu |
| 5'-hydroxycotinine | Secondary | Observed in both in vitro and in vivo studies. vt.eduresearchgate.net | Formed via hydrolysis of primary pyrrolinone metabolites. vt.edu |
| cis-3'-hydroxycotinine | Principal, In Vivo | Identified as the main urinary metabolite in rabbits and mice. vt.eduresearchgate.net | Stereochemistry is cis, contrasting with the trans isomer from (S)-cotinine metabolism. vt.edu |
| 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole | Postulated Intermediate | Proposed as a cytochrome P450-generated precursor. researchgate.net | Believed to be a key intermediate in the formation of cis-3'-hydroxycotinine. researchgate.net |
| Glucuronide Conjugates | Postulated | Suggested as a potential metabolic pathway. researchgate.net | This pathway remains largely unexplored for this compound metabolites. |
Comprehensive Pharmacokinetic and Pharmacodynamic Studies
While it is established that this compound inhibits the metabolism of nicotine (B1678760), its own pharmacokinetic (PK) and pharmacodynamic (PD) profiles are not well defined. whyquit.comnih.gov this compound is a known inhibitor of cytochrome P450 enzymes CYP2A6 and CYP2A13, which are crucial for nicotine metabolism. wikipedia.orgnih.gov This inhibition can slow nicotine clearance, potentially increasing its biological half-life and systemic exposure. nih.govnih.gov However, a comprehensive study detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound itself is lacking.
The pharmacodynamic activity of this compound is an area requiring significant further research. researchgate.net Studies have shown that β-nicotyrine exhibits binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, and can prolong the discriminative stimulus effects of nicotine in animal models, likely by slowing its metabolism. nih.gov Yet, its intrinsic activity at these and other receptors, and the resulting physiological effects independent of its influence on nicotine, are not clearly determined. researchgate.net Future investigations should aim to build a complete PK/PD model for this compound to understand its direct pharmacological effects and its potential for drug-drug interactions beyond nicotine.
In-depth Investigations of Cellular and Molecular Interactions
The molecular interactions of this compound are primarily understood in the context of its binding to nAChRs. Research has demonstrated that β-nicotyrine has a binding affinity for the α4β2 nAChR subtype comparable to that of nornicotine. nih.gov However, its affinity is generally weaker at other subtypes, with the notable exception of α3β4 and α4β4 nAChRs. nih.gov
A major gap exists in understanding the downstream consequences of these binding events. The cellular signaling cascades that are activated or modulated following this compound's interaction with nAChRs have not been investigated in detail. Furthermore, the potential for this compound to interact with other molecular targets beyond nAChRs, such as acetylcholinesterase or other neurotransmitter systems, remains largely unexplored. researchgate.net In-depth studies are needed to map the complete molecular interaction profile of this compound and to elucidate the subsequent cellular responses, which is crucial for predicting its physiological and toxicological effects.
Table 2: Binding Affinity (Ki, nM) of β-Nicotyrine at Various nAChR Subtypes
| nAChR Subtype | β-Nicotyrine Ki (nM) | Nicotine Ki (nM) | Nornicotine Ki (nM) |
| α2β2 | 132.5 | 4.0 | 23.9 |
| α2β4 | 173.7 | 6.4 | 84.5 |
| α3β2 | 216.6 | 8.9 | 25.4 |
| α3β4 | 0.6 | 1.95 | 2.17 |
| α4β4 | 5.7 | 24.3 | 4.8 |
| α7 | 173.7 | 6.4 | 84.5 |
| Data sourced from a study on the role of β-Nicotyrine in E-Cigarette abuse liability. nih.gov |
Advanced Computational Modeling and In Silico Studies
Computational modeling offers a powerful, predictive tool for exploring the properties of chemical compounds, yet it has been underutilized for this compound. While methods like Density Functional Theory (DFT) have been applied to model the thermal decomposition and radical formation of nicotine, similar intensive studies on this compound are absent. kabarak.ac.ke Likewise, in silico studies using ab initio calculations have successfully modeled the binding affinities of several nicotinoids to the α4β2 nAChR binding pocket, but this compound was not included in these analyses. nih.gov
Future research should leverage these advanced computational approaches. Molecular docking simulations could predict the binding modes and affinities of this compound and its metabolites at various biological targets, including different nAChR subtypes and metabolic enzymes like CYP2A6. researchgate.netmdpi.com Quantum chemical calculations could provide insights into its electronic structure, reactivity, and the likelihood of forming reactive intermediates. Such in silico studies would be invaluable for guiding and refining experimental investigations into its metabolism and molecular interactions.
Development of Novel Analytical Techniques with Enhanced Specificity and Sensitivity
The analysis of this compound and its metabolites presents significant challenges, necessitating the development of more advanced analytical methods. Current techniques include HPLC with UV-diode array detection, GC-EIMS, and direct analysis in real-time tandem mass spectrometry. vt.eduresearchgate.netresearchgate.net While effective, these methods may lack the sensitivity and specificity required to detect and quantify low-concentration or unstable metabolites in complex biological matrices like blood, plasma, or tissue homogenates.
The instability of key metabolites like the pyrrolinones highlights a critical need for analytical techniques that can minimize degradation during sample preparation and analysis. vt.edu Future efforts should focus on creating ultra-sensitive methods, potentially using advanced mass spectrometry platforms (e.g., LC-MS/MS), that can provide structural confirmation of novel metabolites. Developing real-time analytical approaches could also offer dynamic insights into the metabolic fate of this compound in vivo.
Elucidation of Ecological Roles and Environmental Transformations
The role of this compound in the environment is poorly understood. It is known to possess insecticidal properties, similar to nicotine. wikipedia.org this compound can be formed non-biologically through the gradual oxidation of nicotine in aged e-liquids and by dehydrogenation during the heating process of e-cigarettes. wikipedia.orgnih.gov This represents a direct pathway for its introduction into the environment.
Comprehensive studies on the environmental fate of this compound are needed. Research analogous to that conducted for nicotine, which examined biodegradation in soil and water, bioaccumulation potential, and atmospheric half-life, is required for this compound. researchgate.netnih.gov Key research questions include determining its persistence in various environmental compartments (water, soil, air), identifying its degradation products, and assessing its ecotoxicity to a range of non-target organisms. nih.gov
Refined Understanding of Biosynthetic Regulation in Plants
This compound is considered a minor tobacco alkaloid, typically formed from the oxidation or dehydrogenation of nicotine. wikipedia.orgnih.gov The primary biosynthesis in Nicotiana species is geared towards producing nicotine, a process that originates in the plant roots and is regulated by factors like the plant hormone jasmonate. nih.govresearchgate.net The enzymatic steps for nicotine synthesis from precursors like putrescine and nicotinic acid are well-characterized, involving key enzymes such as putrescine N-methyltransferase (PMT) and quinolinate phosphoribosyltransferase (QPT). numberanalytics.comresearchgate.netnih.gov
The critical research gap is not in a dedicated biosynthetic pathway for this compound, but in understanding the regulation of its conversion from nicotine within the plant. Future studies should investigate the specific enzymatic or non-enzymatic processes that facilitate this transformation in plant tissues. Research should aim to identify the conditions—such as oxidative stress, specific developmental stages, or post-harvest curing and processing methods—that promote the conversion of nicotine to this compound, and whether specific plant enzymes catalyze this reaction.
Translational Research and Regulatory Science Contributions
This compound's emergence as a significant component in electronic nicotine delivery systems (ENDS) aerosol places it at the intersection of translational research and regulatory science. While historically considered a minor alkaloid, its formation from the degradation of nicotine in e-liquids necessitates a deeper understanding of its biological effects and a robust regulatory framework. nih.govnih.gov
Translational research aims to bridge the gap between preclinical discoveries and their application to human health. nih.govnih.gov In the context of this compound, the primary focus is on translating laboratory findings about its interaction with nicotine metabolism into a clear understanding of its impact on human nicotine dependence and abuse liability. A significant preclinical discovery is this compound's role as an inhibitor of key enzymes responsible for nicotine metabolism. wikipedia.org Research has demonstrated that this compound inhibits cytochrome P450 enzymes CYP2A6 and CYP2A13, which are primary mediators of nicotine breakdown in the body. nih.govwikipedia.org This inhibition leads to delayed nicotine clearance, which can prolong systemic exposure to nicotine and attenuate withdrawal symptoms. wikipedia.org
These findings have given rise to the "this compound hypothesis," which posits that the compound could modulate the abuse liability of ENDS in humans. nih.gov Preclinical studies using a rat drug-discrimination paradigm have provided initial support for this hypothesis. In these studies, β-nicotyrine was found to prolong the interoceptive (subjective) effects of nicotine, an effect attributed to its ability to slow nicotine metabolism. nih.govbiorxiv.org A significant research gap exists in translating these animal model findings to humans. Human clinical studies are required to determine if the presence of this compound in e-cigarette aerosol significantly alters nicotine pharmacokinetics, enhances its addictive potential, and influences smoking cessation outcomes. nih.gov Given that slower nicotine metabolism is a known risk factor for developing nicotine dependence in adolescents, understanding this compound's role is a critical public health priority. nih.gov
From a regulatory science perspective, this compound presents a unique challenge. Regulatory science focuses on developing the tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. fda.govhealthpromotionresearch.org The U.S. Food and Drug Administration (FDA) and other international bodies aim to regulate tobacco and nicotine products to reduce their attractiveness, addictiveness, and toxicity. fda.govrivm.nl The fact that this compound can be substantially more prevalent in ENDS aerosol—by as much as 50 times—compared to conventional tobacco smoke, alters the chemical profile of exposure and raises regulatory questions. nih.gov
The central contribution of this compound-focused research to regulatory science is the provision of an evidence base to inform policy. rivm.nl The compound's demonstrated ability to slow nicotine metabolism suggests it could increase the abuse liability of ENDS. nih.govbiorxiv.org Higher serum nicotine levels resulting from this metabolic inhibition might also increase risks by stimulating nicotinic acetylcholine receptors (nAChRs). acs.org Therefore, research into this compound's effects can directly inform the establishment of product standards, such as setting maximum allowable concentrations in e-liquids and aerosol. rivm.nl This is crucial for the FDA's mission to evaluate and regulate new and existing tobacco products to protect public health. fda.gov
Interactive Data Table: Research Findings on this compound
| Feature | Detailed Finding | Implication for Research & Regulation | Source(s) |
| Mechanism of Action | Inhibition of Cytochrome P450 enzymes. Specifically, CYP2A6 (Ki = 7.5 ± 2.9 μM) and CYP2A13 (Ki = 5.6 ± 0.86 μM). | Slows the metabolic breakdown of nicotine into its metabolites, such as cotinine (B1669453). | wikipedia.org |
| Pharmacokinetic Effect | Delays nicotine clearance and prolongs systemic nicotine exposure. | May increase the duration of nicotine's effects and its abuse potential. This is a key area for human translational studies. | nih.govwikipedia.orgbiorxiv.org |
| Prevalence in ENDS | Formed by oxidation and heating of nicotine; can be up to 50 times more prevalent in ENDS aerosol than in tobacco smoke. | The chemical profile of ENDS is distinct from cigarettes, requiring specific regulatory assessment of constituents like this compound. | nih.govnih.govwikipedia.org |
| Abuse Liability | Preclinical data (rat models) show β-nicotyrine prolongs the discriminative stimulus properties of nicotine. | Supports the "this compound hypothesis" that it may enhance the addictiveness of ENDS. Requires validation in human clinical trials. | nih.govbiorxiv.org |
| Regulatory Relevance | As a component of ENDS aerosol that can alter the effects of nicotine, it is a compound of interest for regulatory bodies like the FDA. | Research findings can inform the development of product standards (e.g., limits on this compound levels) to protect public health. | nih.govfda.govrivm.nl |
Q & A
Q. What are the key considerations for synthesizing and characterizing nicotyrine in laboratory settings?
this compound (β-nicotyrine) can be synthesized via catalytic hydrogenation of nicotine derivatives, as demonstrated in early studies using palladium or platinum catalysts . For characterization, prioritize analytical techniques such as UV-Vis spectroscopy (λmax: 288 nm in ethanol) and mass spectrometry to confirm molecular identity (MF: C10H10N2; FW: 158.2) . Ensure purity validation (≥98%) via HPLC or NMR, and reference CAS Registry No. 487-19-4 for standardized reporting .
Q. How can researchers accurately quantify this compound in complex matrices like e-vapor?
Use UV spectrophotometry with acidified ethanol extraction to isolate this compound from particulate-phase e-vapor. Measure absorbance at 310 nm (specific for this compound) and 260 nm (for nicotine), ensuring matrix effects from propylene glycol (PG) or vegetable glycerin (VG) are accounted for via calibration curves . Limit of detection (LOD) ranges from 45–64 ng/mL depending on the base solvent .
Q. What protocols ensure stability and solubility of this compound in experimental setups?
Store this compound as an ethanolic solution at -20°C to maintain stability for ≥2 years . For aqueous buffers, dilute the ethanolic stock with PBS (pH 7.2) to achieve ~1 mg/mL solubility, but avoid storage beyond 24 hours due to precipitation risks. For organic solvents, evaporate ethanol under nitrogen and reconstitute in DMSO or dimethylformamide (30–50 mg/mL solubility) .
Advanced Research Questions
Q. How does this compound differentially inhibit CYP2A6 and CYP2A13, and what mechanistic insights explain this selectivity?
this compound acts as a mechanism-based inactivator of CYP2A6 (Ki = 0.37 μM), forming apoprotein adducts or tightly bound metabolites during catalysis. In contrast, CYP2A13 retains 87% activity post-exposure due to structural differences in substrate-binding pockets . Experimental validation requires time-dependent inactivation assays and dialysis to distinguish reversible vs. irreversible inhibition .
Q. What experimental designs resolve contradictions in this compound’s role in DNA damage modulation?
While this compound reduces DNA strand breaks induced by tobacco-specific nitrosamines (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) in HepaRG cells at 5–50 μM, its metabolism generates reactive intermediates (e.g., pyrrolinones via epoxidation) that may counteract protective effects . Use comet assays with metabolic inhibitors (e.g., CYP2A6-specific blockers) to isolate this compound’s direct vs. metabolite-mediated effects .
Q. How should researchers model this compound’s pharmacokinetics in vivo versus in vitro systems?
In vitro studies using human liver microsomes can quantify CYP2A6 inactivation kinetics, but in vivo models (e.g., rodents) must account for species-specific urinary metabolite profiles and tissue distribution. Pretreatment with this compound in mice elevates nicotine blood levels by 2–3 fold, suggesting competitive CYP inhibition . Pair LC-MS/MS with radiolabeled this compound to track metabolite formation and organ-specific accumulation .
Q. What methodological gaps exist in studying this compound’s interaction with non-CYP enzymatic pathways?
Limited data exist on this compound’s effects on UDP-glucuronosyltransferases (UGTs) or flavin-containing monooxygenases (FMOs). Design screens using recombinant enzymes and probe substrates (e.g., 4-nitrophenol for UGTs) to identify off-target interactions. Cross-validate findings with CRISPR-Cas9 knockout cell lines to isolate pathway-specific contributions .
Methodological Best Practices
- Data Interpretation : Address matrix effects in UV-based quantification by spiking known this compound concentrations into PG/VG mixtures and validating recovery rates .
- Ethical Reporting : Disclose this compound’s research-only status; avoid therapeutic or consumer product implications .
- Reproducibility : Publish raw UV absorbance data, solvent-specific LODs, and inactivation kinetic parameters (e.g., kinact, KI) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
